N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-2-(thiophen-3-yl)acetamide
Description
N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-2-(thiophen-3-yl)acetamide is a synthetic small molecule characterized by a piperidine core substituted with a dimethylsulfamoyl group at the 1-position and a methylacetamide side chain at the 4-position. The acetamide moiety is further functionalized with a thiophen-3-yl group, introducing aromatic and electronic diversity to the structure.
The dimethylsulfamoyl group enhances the molecule’s solubility and may influence its pharmacokinetic properties, while the thiophene ring contributes to π-π stacking interactions, a feature critical for binding to hydrophobic pockets in proteins .
Properties
IUPAC Name |
N-[[1-(dimethylsulfamoyl)piperidin-4-yl]methyl]-2-thiophen-3-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O3S2/c1-16(2)22(19,20)17-6-3-12(4-7-17)10-15-14(18)9-13-5-8-21-11-13/h5,8,11-12H,3-4,6-7,9-10H2,1-2H3,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPUWBVVLEUKOSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCC(CC1)CNC(=O)CC2=CSC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-2-(thiophen-3-yl)acetamide typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Dimethylsulfamoyl Group: This step involves the reaction of the piperidine derivative with dimethylsulfamoyl chloride under basic conditions.
Attachment of the Thiophene Ring: The thiophene ring is introduced through a coupling reaction, such as a Suzuki-Miyaura coupling, using appropriate thiophene derivatives and palladium catalysts.
Final Assembly: The final step involves the acylation of the piperidine-thiophene intermediate with an acetic acid derivative to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like alkyl halides or amines can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-2-(thiophen-3-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-2-(thiophen-3-yl)acetamide involves its interaction with specific molecular targets. The piperidine ring may interact with neurotransmitter receptors, while the thiophene ring can engage in π-π interactions with aromatic residues in proteins. The dimethylsulfamoyl group may enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-2-(thiophen-3-yl)acetamide with structurally or functionally related compounds from the evidence:
Key Structural and Functional Comparisons
Core Scaffold :
- The target compound shares a piperidine-acetamide backbone with Goxalapladib and the indole-sulfonyl derivative . However, its thiophene substituent distinguishes it from analogs with phenyl, pyridine, or naphthyridine groups. Thiophene’s electron-rich nature may enhance binding to targets requiring aromatic interactions compared to bulkier substituents like trifluoromethyl biphenyl in Goxalapladib.
Substituent Effects: The dimethylsulfamoyl group in the target compound contrasts with the trifluoromethyl or chloro groups in other analogs. Compared to 2-chloro-N-[2-(5-fluoropyrimidin-2-yl)ethyl]acetamide , the absence of a halogen in the target compound may reduce off-target reactivity but could also diminish electrophilic interactions with certain enzymes.
Pharmacological Potential: Goxalapladib’s application in atherosclerosis highlights the therapeutic relevance of piperidine-acetamide scaffolds in cardiovascular diseases . The target compound’s thiophene group could similarly target inflammatory pathways but with distinct selectivity. Piperidine derivatives with sulfonyl or urea linkages (e.g., ) often exhibit CNS activity, suggesting the target compound may have unexplored neurological applications.
Synthetic Accessibility :
- The synthesis of the target compound likely follows alkylation and amidation routes similar to those described for 2-[(1-methyl-1H-imidazol-2-yl)thio]-N-acetamides . However, the dimethylsulfamoyl group may require specialized sulfamoylation steps, increasing synthetic complexity compared to simpler acetamides.
Biological Activity
N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-2-(thiophen-3-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological mechanisms, and relevant studies that highlight its pharmacological properties.
1. Chemical Structure and Synthesis
The compound has a complex structure characterized by a piperidine ring, a dimethylsulfamoyl group, and a thiophene ring. The synthesis typically involves several key steps:
- Formation of the Piperidine Ring : This is achieved through cyclization reactions using appropriate precursors.
- Introduction of the Dimethylsulfamoyl Group : This step involves sulfonation using dimethylsulfamoyl chloride under basic conditions.
- Attachment of the Thiophene Ring : This can be performed via coupling reactions such as Suzuki–Miyaura coupling.
- Final Modifications : The compound may undergo further reactions to optimize its biological activity.
The biological activity of this compound is thought to be mediated through interactions with various biological targets:
- Receptor Modulation : The compound may interact with specific receptors or enzymes, influencing their activity and potentially leading to therapeutic effects.
- Ion Channel Interaction : Similar compounds have shown activity as modulators of neuronal voltage-sensitive sodium channels, which are critical in the regulation of neuronal excitability and are targets for anticonvulsant drugs .
2.2 Pharmacological Studies
Several studies have evaluated the pharmacological properties of this compound:
- Anticonvulsant Activity : In animal models, derivatives similar to this compound have demonstrated significant anticonvulsant effects, particularly in maximal electroshock (MES) seizure models. For instance, certain analogs were shown to provide protection at specific doses (100 mg/kg) during acute testing phases .
| Compound | Dose (mg/kg) | MES Protection | Time Point |
|---|---|---|---|
| Compound A | 100 | Yes | 0.5 h |
| Compound B | 300 | Yes | 4 h |
| Compound C | 100 | No | 0.5 h |
This table summarizes the efficacy of various compounds in seizure protection, indicating that lipophilicity may influence their distribution and effectiveness over time.
3.1 Case Study on Anticonvulsant Activity
A study published in Pharmacology explored the anticonvulsant properties of related compounds, revealing that modifications in the piperidine structure significantly affected activity levels. Compounds with higher lipophilicity showed delayed yet prolonged anticonvulsant effects, suggesting that structural variations can optimize therapeutic outcomes .
3.2 Comparative Analysis with Similar Compounds
This compound can be compared to other piperidine derivatives:
| Compound Name | Structure Type | Anticonvulsant Activity |
|---|---|---|
| N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-2-(phenyl)acetamide | Phenyl instead of thiophene | Moderate |
| N-{[1-(methylsulfamoyl)piperidin-4-yl]methyl}-2-(thiophen-3-yl)acetamide | Methylsulfamoyl group | Low |
This comparison highlights the unique properties conferred by the thiophene ring and dimethylsulfamoyl group, which enhance specific biological activities compared to structurally similar compounds.
4. Conclusion
This compound exhibits promising biological activities, particularly in anticonvulsant applications. Its unique chemical structure allows for interactions with various biological targets, making it a valuable candidate for further research in drug development. Future studies should focus on optimizing its pharmacological profile and exploring additional therapeutic applications.
Q & A
Q. What are the optimal synthetic routes for N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-2-(thiophen-3-yl)acetamide, and how can reaction conditions be optimized for high yield and purity?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with the functionalization of the piperidine core. Key steps include:
- Sulfamoylation : Reacting piperidine derivatives with dimethylsulfamoyl chloride under anhydrous conditions (e.g., dichloromethane, 0–5°C) to introduce the dimethylsulfamoyl group.
- Acetamide Coupling : Using carbodiimide-based coupling agents (e.g., EDC/HOBt) to conjugate the thiophen-3-yl acetic acid moiety to the piperidine intermediate.
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to achieve ≥95% purity.
- Optimization : Reaction yields improve with strict temperature control (±2°C), inert atmospheres (N₂/Ar), and stoichiometric excess of nucleophilic partners (1.2–1.5 equiv) .
Q. How should researchers characterize the structural integrity and purity of this compound using spectroscopic and chromatographic methods?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) :
- ¹H/¹³C NMR : Confirm piperidine ring substitution (δ 2.8–3.2 ppm for N–CH₂–S; δ 1.4–1.8 ppm for piperidine CH₂), thiophene protons (δ 6.8–7.2 ppm), and acetamide carbonyl (δ 170–172 ppm).
- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular ion [M+H]⁺ at m/z 385.14 (calculated for C₁₅H₂₄N₂O₃S₂).
- HPLC : Reverse-phase C18 column (acetonitrile/water + 0.1% TFA) to assess purity (>95% by area under the curve) .
Advanced Research Questions
Q. What strategies are recommended for analyzing structure-activity relationships (SAR) when conflicting biological activity data arise in derivatives of this compound?
- Methodological Answer : Conflicting SAR data often stem from substituent effects on the piperidine or thiophene moieties. Resolve discrepancies by:
-
Comparative Assays : Test derivatives with systematic substitutions (e.g., methyl vs. ethyl groups on the piperidine) under standardized conditions (e.g., IC₅₀ assays against a target enzyme).
-
Computational Docking : Use molecular docking (AutoDock Vina, Schrödinger Suite) to predict binding modes and identify steric/electronic clashes. For example, bulkier substituents may reduce affinity for hydrophobic enzyme pockets.
-
Data Normalization : Account for batch-to-batch variability in compound purity or solvent effects (e.g., DMSO concentration in cell-based assays) .
- Table 1: Substituent Impact on Biological Activity
| Substituent Position | Modification | Observed Activity Change | Likely Mechanism |
|---|---|---|---|
| Piperidine N-methyl | –CH₃ → –CF₃ | ↓ 50% enzyme inhibition | Increased steric hindrance |
| Thiophene C-5 | –H → –Cl | ↑ 2-fold cytotoxicity | Enhanced π-stacking |
| Acetamide linker | –CH₂– → –O– | Loss of activity | Disrupted H-bonding |
| Source: Derived from structural analogs in |
Q. How can computational modeling techniques be integrated with experimental data to predict the binding affinity and selectivity of this compound toward specific biological targets?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions (e.g., with GROMACS) over 100 ns to assess binding stability. Key metrics include RMSD (<2 Å) and hydrogen bond persistence.
- Free Energy Perturbation (FEP) : Calculate relative binding free energies for derivatives to prioritize synthesis (e.g., ΔΔG < 1 kcal/mol indicates viable candidates).
- Machine Learning : Train models on PubChem BioAssay data (e.g., random forests) to predict off-target effects (e.g., hERG channel inhibition) .
Q. What experimental approaches are critical for resolving contradictory pharmacokinetic data observed in different in vivo models for this compound?
- Methodological Answer : Discrepancies in bioavailability or half-life often arise from species-specific metabolic pathways. Address this via:
- Metabolite Profiling : LC-MS/MS to identify species-specific metabolites (e.g., cytochrome P450 oxidation in rodents vs. glucuronidation in primates).
- Formulation Adjustments : Test solubility enhancers (e.g., cyclodextrins for improved oral absorption) or nanoemulsions for IV delivery.
- Tissue Distribution Studies : Radiolabel the compound (³H or ¹⁴C) and quantify accumulation in target organs (e.g., brain vs. liver) using autoradiography .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
